N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899918-38-8
VCID: VC11910145
InChI: InChI=1S/C25H28ClN3O3S/c1-31-20-15-21(32-2)19(14-18(20)26)27-22(30)16-33-24-23(17-10-6-5-7-11-17)28-25(29-24)12-8-3-4-9-13-25/h5-7,10-11,14-15H,3-4,8-9,12-13,16H2,1-2H3,(H,27,30)
SMILES: COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)Cl)OC
Molecular Formula: C25H28ClN3O3S
Molecular Weight: 486.0 g/mol

N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide

CAS No.: 899918-38-8

VCID: VC11910145

Molecular Formula: C25H28ClN3O3S

Molecular Weight: 486.0 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide - 899918-38-8

Description

Synthesis Pathway

The synthesis of this compound likely involves multistep organic reactions combining:

  • Aromatic Substitution: Introduction of the chloro and methoxy groups on the phenyl ring.

  • Amide Bond Formation: Coupling of the amine group with an acetic acid derivative to form the acetamide structure.

  • Spirocyclic System Formation: Construction of the 1,4-diazaspiro system through cyclization reactions involving diamines and other precursors.

  • Thioether Linkage Formation: Incorporation of the sulfur atom between the spirocyclic system and acetamide.

Further experimental details are required to confirm the exact synthetic route.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity and functional group positions.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups such as amides and thioethers.

  • X-ray Crystallography: For precise determination of its three-dimensional structure.

Medicinal Chemistry

The compound's structure suggests potential biological activity due to:

  • The spirocyclic system, which is often found in bioactive molecules.

  • The presence of thioether and amide groups that may interact with biological targets.

Possible applications include:

  • Anticancer Agents: Similar spirocyclic compounds have shown cytotoxic activity against cancer cell lines.

  • Enzyme Inhibitors: The molecule could act as a ligand for enzymes such as kinases or proteases.

Material Science

The aromatic and spirocyclic systems may impart unique electronic or photophysical properties, making it suitable for:

  • Organic electronics.

  • Photodynamic materials.

Research Gaps and Future Directions

Despite its promising structure:

  • Biological Activity Testing: No experimental data are currently available on its pharmacological or toxicological profile.

  • Synthetic Optimization: The synthesis pathway needs to be optimized for yield and scalability.

  • Computational Studies: Molecular docking or quantum chemical calculations could predict interactions with biological targets or material properties.

CAS No. 899918-38-8
Product Name N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide
Molecular Formula C25H28ClN3O3S
Molecular Weight 486.0 g/mol
IUPAC Name N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C25H28ClN3O3S/c1-31-20-15-21(32-2)19(14-18(20)26)27-22(30)16-33-24-23(17-10-6-5-7-11-17)28-25(29-24)12-8-3-4-9-13-25/h5-7,10-11,14-15H,3-4,8-9,12-13,16H2,1-2H3,(H,27,30)
Standard InChIKey WZYUYMYRUGEFGY-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)Cl)OC
Canonical SMILES COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)Cl)OC
PubChem Compound 22429032
Last Modified Nov 23 2023

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